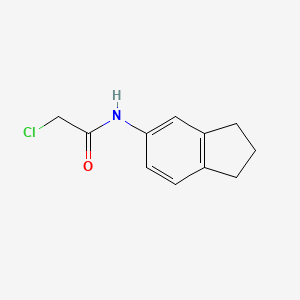

2-Chloro-N-indan-5-yl-acetamide

描述

Contextualization within Amide Chemistry and Indane Derivatives Research

Amides are fundamental functional groups in organic chemistry and are integral to the structure of many pharmaceuticals. The reactivity of the N-H bond in amides allows for a variety of chemical transformations, making them versatile building blocks in synthesis. Chloroacetamide derivatives, in particular, are known for their utility as intermediates in the synthesis of more complex molecules and have been investigated for a range of biological activities, including antimicrobial and herbicidal properties. ijpsr.info The chloroacetyl group serves as a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities.

The indane ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is considered a "privileged scaffold" in medicinal chemistry. This is due to its presence in numerous compounds with a wide array of biological activities. The rigid, three-dimensional structure of the indane moiety can provide a well-defined orientation for pharmacophoric groups, facilitating favorable interactions with biological targets.

The synthesis of 2-chloro-N-aryl acetamides, such as 2-Chloro-N-indan-5-yl-acetamide, is typically achieved through the acylation of the corresponding amine with chloroacetyl chloride. ijpsr.info This straightforward reaction provides a reliable route to a wide range of derivatives for further investigation.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a detailed investigation of this compound stems from the synergistic potential of its two core components. The chloroacetamide moiety offers a site for chemical modification and potential covalent interaction with biological macromolecules, a strategy employed in the design of certain enzyme inhibitors. The indane nucleus, with its established presence in bioactive molecules, provides a robust framework for exploring structure-activity relationships. The combination of these two motifs in a single molecule presents a compelling case for its exploration as a lead compound in drug discovery programs.

Overview of Research Domains Applicable to this compound Studies

The structural characteristics of this compound suggest its applicability across several research domains:

Medicinal Chemistry: The primary area of interest lies in the potential biological activities of this compound and its derivatives. Research could focus on screening for anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, given the known activities of related chloroacetamides and indane derivatives.

Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules. The reactive chlorine atom can be displaced by various nucleophiles to generate a library of derivatives for further study.

Chemical Biology: As a potential tool compound, this compound could be used to probe biological pathways, leveraging its potential to covalently modify specific protein targets.

Scope and Objectives of the Research Program on this compound

A comprehensive research program focused on this compound would likely encompass the following objectives:

Optimization of Synthesis: Developing efficient and scalable synthetic routes to this compound and its analogs.

Chemical Derivatization: Creating a diverse library of related compounds by modifying both the chloroacetamide and indane moieties to explore structure-activity relationships.

Biological Screening: Conducting a broad range of in vitro and in vivo assays to identify and characterize any significant biological activities.

Mechanism of Action Studies: For any identified bioactive derivatives, elucidating the underlying mechanism by which they exert their effects.

While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its existence as a chemical entity is confirmed through supplier listings. The general reactivity and biological potential of its constituent chemical classes provide a strong foundation for its future investigation.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-(2,3-dihydro-1H-inden-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-7-11(14)13-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKKTHZBBNGEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N Indan 5 Yl Acetamide and Its Structural Congeners

Retrosynthetic Analysis of 2-Chloro-N-indan-5-yl-acetamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond. This bond can be retrosynthetically cleaved to yield two key precursors: 5-aminoindane and chloroacetyl chloride. This approach simplifies the synthesis to a straightforward acylation reaction.

Figure 1: Retrosynthetic Analysis of this compound

This analysis indicates that the primary synthetic challenge lies in the efficient coupling of these two precursors.

Classical Synthetic Routes to this compound

The classical approach to synthesizing this compound revolves around the formation of the amide bond between 5-aminoindane and an activated derivative of chloroacetic acid, most commonly chloroacetyl chloride.

The reaction of an amine with an acyl chloride is a well-established and widely used method for amide synthesis. In the case of this compound, this involves the nucleophilic attack of the amino group of 5-aminoindane on the electrophilic carbonyl carbon of chloroacetyl chloride.

A general procedure involves dissolving 5-aminoindane in a suitable solvent and then adding chloroacetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. chemicalbook.com The reaction is typically exothermic and may require cooling to control the reaction rate and minimize side reactions.

Table 1: Typical Reaction Parameters for the Synthesis of N-Aryl Chloroacetamides

| Parameter | Conditions | Purpose |

|---|---|---|

| Solvent | Dichloromethane (B109758), Chloroform, Acetonitrile, Tetrahydrofuran (B95107) | To dissolve reactants and facilitate the reaction. |

| Base | Triethylamine, Pyridine, Sodium Bicarbonate | To scavenge the HCl produced during the reaction. |

| Temperature | 0 °C to room temperature | To control the reaction rate and prevent side reactions. |

| Stoichiometry | Typically a slight excess of the acyl chloride is used. | To ensure complete conversion of the amine. |

Optimization of these parameters is crucial for achieving high yields and purity. For instance, the choice of solvent can influence the solubility of the reactants and the reaction rate. The base should be non-nucleophilic to avoid competing reactions with the acyl chloride. Temperature control is important to prevent the formation of side products.

The accessibility of the starting materials is a key consideration in any synthetic plan.

5-Aminoindane: This precursor is commercially available from various chemical suppliers. sigmaaldrich.com Its synthesis is also documented in the chemical literature, often starting from indane or indanone derivatives through nitration followed by reduction.

Chloroacetyl Chloride: This is a common and readily available reagent. orgsyn.orgchemicalbook.com It is typically synthesized by the chlorination of acetyl chloride or chloroacetic acid. chemicalbook.comguidechem.com Various methods exist for its preparation, including the reaction of chloroacetic acid with thionyl chloride, phosphorus trichloride, or phosgene. chemicalbook.com Another route involves the reaction of glycolic acid with thionyl chloride. google.com The direct chlorination of acetic anhydride (B1165640) in the presence of a catalyst like lithium chloride is also a viable method. google.com

Challenges in precursor synthesis can include the control of regioselectivity during the nitration of indane and the handling of hazardous reagents like thionyl chloride and phosgene.

Advanced Synthetic Approaches and Methodological Innovations

While the classical amidation reaction is generally efficient, modern synthetic chemistry offers more advanced and milder methods for amide bond formation.

In recent years, numerous catalytic methods for amidation have been developed to avoid the use of stoichiometric activating agents and bases. These methods often involve the direct coupling of carboxylic acids and amines. While specific examples for this compound are not prevalent in the literature, general methods could be applied.

For instance, coupling agents like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of various carboxylic acids and amines under mild conditions. lookchemmall.com Another green chemistry approach involves the direct amidation of carboxylic acids with amines under microwave irradiation using silica (B1680970) gel as a solid support. rsc.org These methods offer advantages in terms of waste reduction and milder reaction conditions.

The indane scaffold in this compound is achiral. However, if substituents were present on the five-membered ring, stereocenters could be introduced. In such cases, stereoselective synthesis would be necessary to control the spatial arrangement of atoms.

For chiral indane-amide analogs, synthetic strategies could involve:

Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent or chiral chromatography.

Asymmetric Synthesis: Employing a chiral catalyst or a chiral auxiliary to induce stereoselectivity during the synthesis of the indane ring or during the amidation step.

These considerations are important for the synthesis of biologically active molecules where a specific stereoisomer is often responsible for the desired activity.

Application of Flow Chemistry Techniques for Efficient this compound Production

A potential flow process for the synthesis of this compound would involve the continuous pumping of two reactant streams into a microreactor or a packed-bed reactor. One stream would contain 5-aminoindan (B44798) dissolved in a suitable organic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). The second stream would consist of chloroacetyl chloride, also dissolved in an appropriate solvent.

The two streams would converge at a T-mixer, initiating the reaction, and then flow through a heated reaction coil to ensure complete conversion. The residence time in the reactor can be precisely controlled by adjusting the flow rates of the pumps, allowing for optimization of the reaction conditions. Downstream processing could be integrated into the flow system, including in-line quenching, extraction, and purification steps. For instance, the reaction mixture could be passed through a scavenger resin to remove any unreacted starting materials or byproducts before the solvent is removed under reduced pressure to yield the crude product. This integrated approach can significantly reduce manual handling and processing time, leading to a more efficient and automated production process.

Table 1: Hypothetical Flow Chemistry Parameters for this compound Synthesis

| Parameter | Value |

| Reactant A | 5-Aminoindan in THF (e.g., 0.5 M) |

| Reactant B | Chloroacetyl chloride in THF (e.g., 0.5 M) |

| Reactor Type | Microreactor or Packed-Bed Reactor |

| Temperature | 25-60 °C |

| Residence Time | 1-10 minutes |

| Quenching Agent | Aqueous sodium bicarbonate |

| Purification | In-line extraction and scavenger resin |

Purification and Isolation Techniques for Synthetic Intermediates and Final this compound

The purification of this compound and its synthetic intermediates is crucial to obtain a product of high purity, suitable for further chemical transformations or biological testing. The primary method for the purification of the final compound is recrystallization. ijpsr.info

Following the synthesis, the crude product is typically isolated by filtration after precipitation from the reaction mixture. This crude solid is then dissolved in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol is a commonly used solvent for the recrystallization of N-aryl acetamides. ijpsr.info The hot, saturated solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure product, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

For the purification of synthetic intermediates, such as 5-aminoindan, distillation under reduced pressure is often employed if the compound is a liquid. Solid intermediates can be purified by recrystallization using an appropriate solvent system.

Chromatographic techniques can also be utilized for purification, particularly when dealing with small quantities of material or when recrystallization is ineffective. Column chromatography using silica gel as the stationary phase and a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can effectively separate the desired compound from impurities. The purity of the final product and intermediates is typically assessed by techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Table 2: Common Purification Techniques

| Technique | Application |

| Recrystallization | Primary purification of solid final product and intermediates. |

| Distillation | Purification of liquid intermediates. |

| Column Chromatography | Purification of small-scale reactions or when recrystallization is not effective. |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. |

Design and Synthesis of Structurally Related this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs of this compound are driven by the desire to explore structure-activity relationships (SAR) and to develop compounds with improved biological profiles. The modular nature of the this compound scaffold allows for systematic modifications at several positions.

Modifications of the Chloroacetamide Moiety:

The chlorine atom of the chloroacetamide group is a key reactive site that can be readily displaced by various nucleophiles to generate a diverse library of analogs. For example, reaction with primary or secondary amines can yield a series of N-substituted glycinamides. Similarly, reaction with thiols or alcohols can lead to the corresponding thioethers and ethers, respectively.

Modifications of the Indan (B1671822) Ring:

The indan ring itself offers several positions for substitution. Functional groups such as alkyl, alkoxy, nitro, or halogen can be introduced onto the aromatic portion of the indan ring of the starting material, 5-aminoindan, prior to the acylation reaction. These modifications can influence the lipophilicity, electronic properties, and steric profile of the final compound, potentially impacting its biological activity.

Synthesis of Analogs with Different Linkers:

The synthesis of these derivatives would generally follow the same fundamental acylation reaction as for the parent compound, starting from appropriately substituted 5-aminoindan precursors. The purification of these analogs would also rely on standard techniques such as recrystallization and column chromatography.

Table 3: Potential Analogs of this compound

| Position of Modification | Example of Modification | Synthetic Precursor |

| Chloroacetamide moiety | N-benzyl glycinamide | This compound and benzylamine |

| Indan Ring (Aromatic) | 6-Methoxy-N-indan-5-yl | 6-Methoxy-5-aminoindan |

| Indan Ring (Aliphatic) | 1-Methyl-N-indan-5-yl | 1-Methyl-5-aminoindan |

| Linker | Propanamide | 3-Chloropropionyl chloride and 5-aminoindan |

Structural Elucidation and Conformational Analysis of 2 Chloro N Indan 5 Yl Acetamide

Spectroscopic Techniques for Definitive Structural Confirmation of 2-Chloro-N-indan-5-yl-acetamide

A suite of spectroscopic methods is indispensable for the complete structural assignment of this compound. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offer complementary information to build a comprehensive molecular profile.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

For this compound, the ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the distinct proton environments in the molecule. The amide proton (N-H) would typically appear as a singlet in the downfield region, generally between δ 10.0 and 12.5 ppm in a solvent like DMSO-d6, its exact shift influenced by solvent and concentration. researchgate.net The protons of the chloromethyl (Cl-CH₂) group would present as a sharp singlet, anticipated around δ 4.3 ppm. rasayanjournal.co.in The protons of the indan (B1671822) moiety would show more complex splitting patterns. The aromatic protons on the indan ring would appear in the aromatic region (approximately δ 7.0-7.5 ppm), with their multiplicity depending on the substitution pattern. The aliphatic protons of the five-membered ring of the indan group would produce signals in the upfield region, typically multiplets around δ 2.0-3.0 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon (C=O) of the amide group is expected to resonate significantly downfield, typically in the range of δ 164-167 ppm. researchgate.netrasayanjournal.co.in The carbon of the chloromethyl group (Cl-CH₂) would be found around δ 43 ppm. The aromatic carbons of the indan ring would generate signals between δ 115 and 145 ppm, while the aliphatic carbons of the indan's cyclopentyl ring would appear further upfield.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals by revealing their connectivity. COSY spectra would show correlations between adjacent protons, while HSQC would link protons directly to the carbons they are attached to, confirming the assignments made from 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on Analogous Compounds)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Typical Multiplicity |

| Amide (NH) | 8.0 - 10.5 | - | Singlet (broad) |

| Chloromethyl (CH₂) | 4.2 - 4.4 | 42 - 44 | Singlet |

| Indan Aromatic (CH) | 7.0 - 7.5 | 115 - 145 | Multiplet/Singlet/Doublet |

| Indan Aliphatic (CH₂) | 2.0 - 3.0 | 25 - 35 | Multiplet/Triplet |

| Carbonyl (C=O) | - | 164 - 167 | - |

Note: The data in this table are predicted values based on spectral data from structurally similar N-aryl acetamides and may not represent the exact experimental values for this compound. researchgate.netrasayanjournal.co.inogu.edu.tr

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₁H₁₂ClNO), HRMS would verify the molecular weight. A key feature in the mass spectrum would be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio. This isotopic pattern is characteristic of compounds containing a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for N-aryl acetamides include:

α-cleavage: Fission of the bond between the carbonyl group and the chloromethyl group.

McLafferty rearrangement: This is not applicable here due to the lack of a γ-hydrogen on a flexible chain.

Cleavage of the amide bond: This can lead to the formation of an indan-5-yl isocyanate ion or an indan-5-ylaminium ion.

Loss of the chloroacetyl group: Resulting in the detection of the indan-5-amine fragment.

Analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the chloroacetyl and indan-5-yl moieties.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretching: A sharp peak typically appears in the region of 3250-3350 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C=O Stretching (Amide I band): A strong, sharp absorption band is expected between 1650 and 1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide. ogu.edu.tr

N-H Bending (Amide II band): This band, arising from the bending vibration of the N-H bond, is typically observed around 1530-1550 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amide is usually found in the 1400-1440 cm⁻¹ region.

C-Cl Stretching: A band in the range of 700-800 cm⁻¹ would indicate the presence of the carbon-chlorine bond.

Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic C-H bonds would be seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

Aliphatic C-H Stretching: These vibrations from the indan and chloromethyl groups would be observed just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3250 - 3350 |

| Amide C=O | Stretching (Amide I) | 1650 - 1680 |

| Amide N-H | Bending (Amide II) | 1530 - 1550 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-Cl | Stretching | 700 - 800 |

Note: This table presents typical ranges for the indicated functional groups. ogu.edu.tr

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π-electron system of the aromatic indan ring and the n-π* and π-π* transitions of the amide carbonyl group. The spectrum would likely show absorption maxima (λ_max) in the UV region, which can be useful for quantitative analysis, although it provides less detailed structural information compared to NMR or IR spectroscopy for this class of compounds.

X-ray Crystallography for Solid-State Molecular Structure Determination of this compound

While spectroscopic methods provide data on molecular connectivity, X-ray crystallography offers an unparalleled, precise three-dimensional picture of the molecule in the solid state. This technique would determine the exact bond lengths, bond angles, and torsional angles of this compound.

Although a crystal structure for this compound itself is not publicly available, studies on its derivative, 1-butyl-3-{2-[(indan-5-yl)amino]-2-oxoethyl}-1H-imidazol-3-ium chloride, confirm the core structure of the starting material. nih.gov Analysis of related N-aryl acetamides reveals that the crystal packing is often dominated by intermolecular hydrogen bonds, typically an N-H···O=C interaction, which links molecules into chains or more complex networks. Current time information in NA. The solid-state conformation, particularly the orientation of the indan ring relative to the plane of the amide group, would be definitively established.

Conformational Analysis of this compound

The conformational behavior of this compound, particularly rotation around the N-aryl and amide bonds, is a key aspect of its structure. Amides can exist as a mixture of cis and trans conformers due to the partial double bond character of the C-N bond. For secondary amides like this one, the trans conformation is generally more stable.

The orientation of the indan ring relative to the amide plane is another important conformational feature. Studies on similar N-aryl amides show that the planarity is influenced by both steric and electronic factors. In the solid state, an intramolecular C-H···O hydrogen bond can stabilize a nearly coplanar orientation of the aromatic ring and the amide plane. nih.gov In solution, there may be a dynamic equilibrium between different rotational conformers, which can be studied using variable-temperature NMR experiments. The π-electron density of the aryl group and potential intramolecular interactions can influence the conformational preferences.

Experimental Investigations of Conformational Preferences

Direct experimental data from techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the precise three-dimensional arrangement of atoms and the preferred conformations of a molecule in the solid state and in solution, respectively.

While a crystal structure for the parent compound, this compound, is not publicly available, a closely related derivative, 1-butyl-3-{2-[(indan-5-yl)amino]-2-oxoethyl}-1H-imidazol-3-ium chloride, has been characterized by single-crystal X-ray diffraction. iucr.org The crystallographic data for this derivative provides significant insights into the geometry of the N-indan-5-yl-acetamide fragment.

A key finding from this study was the observation of disorder in the indanyl substituent. Specifically, the central methylene (B1212753) carbon atom (C1) of the five-membered ring of the indan group was found to occupy two distinct positions. iucr.org This disorder indicates that the cyclopentyl portion of the indan moiety can adopt at least two different conformations, highlighting its flexibility. In the major conformer (84% occupancy), the C1 atom is displaced from the plane of the other four carbon atoms of the pentene ring. iucr.org In the minor conformer (16% occupancy), it is displaced to the opposite side of the plane. iucr.org This demonstrates the low energy barrier for puckering of the five-membered ring within the indan group.

The geometry of the acetamide (B32628) linkage in this derivative provides a model for the likely bond lengths and angles in the parent compound. The planarity of the amide group is a common feature in such structures, driven by the delocalization of the nitrogen lone pair into the carbonyl group.

Table 1: Selected Crystallographic Data for the Indan-5-yl-acetamide Moiety in a Derivative

| Parameter | Value | Significance |

|---|---|---|

| Indanyl Ring Puckering | Disordered C1 atom over two positions | Indicates conformational flexibility of the indan group |

| Occupancy of C1 positions | 0.84 and 0.16 | Quantifies the relative populations of the two observed conformers in the crystal |

NMR spectroscopy in solution would be expected to provide further details on the conformational preferences of this compound. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could reveal through-space proximities between protons, offering insights into the relative orientation of the indan and acetamide moieties. The chemical shifts and coupling constants of the protons on the indan ring would also be sensitive to its conformation.

Theoretical and Computational Approaches to Conformational Landscape Exploration

In the absence of comprehensive experimental data for the parent compound, theoretical and computational methods serve as powerful tools to explore the full conformational landscape of this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for such investigations, providing reliable predictions of molecular geometries, energies, and spectroscopic properties. dntb.gov.uanih.govnih.govacs.orgbohrium.comrjptonline.org

A systematic conformational search would be the first step in a computational study. This involves rotating the single bonds in the molecule, specifically the C-N bond of the amide and the bonds within the indan ring, to generate a wide range of possible conformers. The energy of each of these conformers would then be calculated using DFT to identify the low-energy structures that are most likely to be populated at room temperature.

For each stable conformer, a full geometry optimization would be performed to determine its precise three-dimensional structure. This would be followed by a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict its vibrational spectrum (e.g., IR and Raman), which could be compared with experimental data if available. researchgate.net

Key conformational parameters that would be investigated include:

Amide Bond Conformation: The relative orientation of the C=O and N-H bonds, which can be syn or anti. In related chloroacetamides, an anti conformation is often observed. researchgate.netresearchgate.net

Puckering of the Indan Ring: The various envelope and twist conformations of the five-membered ring in the indan moiety.

Table 2: Representative Conformational Parameters for Theoretical Analysis

| Parameter | Description | Expected Significance |

|---|---|---|

| τ1 (O=C-N-Caryl) | Torsion angle defining the planarity of the amide linkage with respect to the indan ring. | Determines the relative orientation of the two main molecular fragments. |

| τ2 (C-N-Caryl-Caryl) | Torsion angle describing the rotation of the acetamide group relative to the plane of the indan aromatic ring. | Influences the overall molecular shape and potential for intramolecular interactions. |

| Indan Ring Puckering Coordinates | Parameters describing the deviation of the five-membered ring from planarity. | Identifies the most stable puckering conformations (envelope, twist). |

Furthermore, computational methods like Natural Bond Orbital (NBO) analysis can provide insights into the electronic interactions that stabilize certain conformations, such as hyperconjugative effects and intramolecular hydrogen bonding. nih.gov The calculation of the molecular electrostatic potential (MEP) can identify regions of positive and negative charge, which are important for understanding potential intermolecular interactions. researchgate.net

By combining the limited experimental data with robust computational modeling, a detailed picture of the structural and conformational preferences of this compound can be developed, providing a foundation for understanding its properties and behavior.

Chemical Reactivity and Comprehensive Derivatization Strategies for 2 Chloro N Indan 5 Yl Acetamide

Reactivity Profile of the Amide Linkage in 2-Chloro-N-indan-5-yl-acetamide

The amide bond, while generally stable, can undergo specific transformations under appropriate conditions. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) within the amide group influences its chemical and physical properties.

Amide bonds can be cleaved through hydrolysis, typically under acidic or basic conditions, which would yield 5-aminoindan (B44798) and chloroacetic acid. However, this reaction often requires harsh conditions, such as prolonged heating with a strong acid or base. More sophisticated methods for amide bond cleavage under milder conditions have been developed, although their specific application to this compound is not extensively documented in public literature.

Alternatively, the amide linkage can be the target of transamidation reactions, where the acetamide (B32628) group is exchanged. Recent methodologies have utilized catalysts like silica-supported sulfuric acid to facilitate the reaction between carboxamides and various amines under solvent-free conditions, offering a potentially greener route for derivatization. rsc.org

Reactivity of the Indane Moiety within this compound Framework

The indane system, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a key structural feature. The aromatic portion of the indane moiety is susceptible to electrophilic aromatic substitution reactions. The specific positions on the ring where substitution occurs are directed by the activating and deactivating effects of the existing substituents. The reactivity of the indane framework allows for modifications that can significantly alter the electronic and steric properties of the molecule.

Reactivity of the Chloromethyl Group in this compound

The chloromethyl group (-CH2Cl) is the most reactive site for many derivatization strategies involving this compound. The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom itself. This makes it a prime target for nucleophilic attack. The ease with which the chlorine atom can be replaced by a variety of nucleophiles makes this position a versatile handle for introducing new functional groups. researchgate.net This high reactivity is the cornerstone of many synthetic applications of α-chloroacetamides. researchgate.net

Targeted Functionalization and Derivatization Reactions of this compound

The distinct reactivity of each part of the molecule allows for targeted chemical modifications, leading to a wide array of derivatives with potentially new properties.

The electrophilic chloromethyl carbon is highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. researchgate.net This S_N2 reaction is a common and powerful strategy for derivatization.

The scope of nucleophiles includes:

Oxygen Nucleophiles: Alkoxides and phenoxides can react to form ether linkages. For example, reactions with substituted phenols can yield 2-aryloxy-N-(indan-5-yl)acetamides.

Sulfur Nucleophiles: Thiols and thiophenols readily react to form thioethers. This reaction is frequently used, for instance, in the synthesis of derivatives involving mercaptobenzimidazoles or other sulfur-containing heterocycles. nih.govrasayanjournal.co.in

Nitrogen Nucleophiles: A variety of primary and secondary amines, as well as nitrogen-containing heterocycles, can displace the chlorine to form new C-N bonds. researchgate.net This has been used to synthesize derivatives with secondary or tertiary amine functionalities.

Other Nucleophiles: Cyanide ions can be used to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. researchgate.net Thiocyanate (B1210189) salts can also be employed to introduce a thiocyanate group. researchgate.net

The general scheme for these reactions involves treating this compound with the desired nucleophile, often in the presence of a base like potassium carbonate or triethylamine, in a suitable solvent such as acetone, DMF, or ethanol. rasayanjournal.co.intandfonline.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent(s) | Product Type |

| Thiol (R-SH) | R-SH, K₂CO₃, Acetone | 2-(Alkyl/Arylthio)-N-(indan-5-yl)acetamide |

| Amine (R₂NH) | R₂NH, Et₃N, Benzene | 2-(Dialkyl/Aryl-amino)-N-(indan-5-yl)acetamide |

| Phenol (Ar-OH) | Ar-OH, K₂CO₃, DMF | 2-(Aryloxy)-N-(indan-5-yl)acetamide |

| Thiocyanate | KSCN, Acetone | 2-Thiocyanato-N-(indan-5-yl)acetamide |

| Cyanide | KCN, DMF | 2-Cyano-N-(indan-5-yl)acetamide |

The carbonyl group of the amide linkage can also be a site for chemical transformation, although it is generally less reactive than the chloromethyl group. The most common reaction is reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes can reduce the amide carbonyl to a methylene (B1212753) group (-CH₂-), transforming the N-acylindan into a N-ethylindan derivative. This transformation fundamentally alters the electronic nature of the linker between the indane and the substituted acetyl group.

The benzene ring of the indane moiety can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core. The outcome of these reactions is governed by the directing effects of the substituents already present on the ring. The N-acylamino group is an ortho-, para-director and is activating, while the fused alkyl ring is also weakly activating and ortho-, para-directing.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can introduce a halogen atom. youtube.com

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H). youtube.com

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, can introduce alkyl or acyl groups, respectively. youtube.com

The precise location of the new substituent will depend on the interplay of the directing effects of the existing groups and steric hindrance.

Mechanistic Studies of Key Chemical Transformations Involving this compound

The chemical reactivity of this compound is primarily centered around the electrophilic α-carbon and the potential for transformations involving the amide linkage. Mechanistic studies on this specific molecule are not extensively documented in dedicated literature. However, by examining research on analogous N-aryl chloroacetamides, it is possible to elucidate the likely mechanisms governing its key chemical transformations. The two principal reaction pathways are nucleophilic substitution at the α-carbon and metal-catalyzed intramolecular cyclization.

The primary mode of reaction for this compound is the nucleophilic substitution of the chlorine atom. This is a common and versatile reaction for α-haloacetamides, enabling the introduction of a wide array of functional groups. researchgate.netresearchgate.net The generally accepted mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction.

In a typical SN2 mechanism, a nucleophile attacks the carbon atom bearing the chlorine atom from the side opposite to the carbon-chlorine bond. This backside attack leads to a transient pentacoordinate transition state where the nucleophile and the leaving group (chloride ion) are both partially bonded to the α-carbon. As the new bond between the nucleophile and the carbon atom forms, the carbon-chlorine bond breaks, resulting in an inversion of stereochemistry at the α-carbon, although in this achiral molecule, this is not observable. The reaction is typically facilitated by the use of a polar aprotic solvent, which can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Numerous studies on analogous N-substituted chloroacetamides support this mechanistic pathway. For instance, the reaction of 2-chloro-N-(benzothiazol-2-yl)acetamides with tetrazol-5-thiols proceeds via nucleophilic substitution to form N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives. ogu.edu.tr Similarly, the synthesis of various biologically active compounds involves the displacement of the chlorine atom in N-aryl 2-chloroacetamides by nitrogen, oxygen, or sulfur nucleophiles. researchgate.netresearchgate.net The synthesis of 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides from 2-chloro-N-benzylacetamide and various arylpiperazines is another example of this SN2 reaction. arabjchem.org

The reactivity of the C-Cl bond is influenced by the electronic properties of the N-indan-5-yl-acetamide moiety. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. The indan (B1671822) group, being a bulky substituent, may exert some steric hindrance, but the primary site of reaction is sufficiently removed from the fused ring system to allow for efficient substitution.

A more complex and mechanistically insightful transformation of N-aryl chloroacetamides is their conversion to N-aryl glycines. A study on the rearrangement of 2-chloro-N-aryl acetamides provides a detailed mechanistic proposal for a copper(II)-catalyzed intermolecular cyclization followed by hydrolysis. researchgate.net This process offers a plausible pathway for a key transformation of this compound.

The proposed mechanism begins with the coordination of the copper(II) chloride to the carbonyl oxygen and the nitrogen atom of the amide. This coordination acts as a Lewis acid, increasing the acidity of the N-H proton. In the presence of a base, deprotonation occurs, followed by an intermolecular cyclization between two molecules of the copper-coordinated acetamide. This results in the formation of a 1,4-diarylpiperazine-2,5-dione intermediate. The final step involves the cleavage of this cyclic intermediate with a strong base, such as ethanolic potassium hydroxide, to yield the corresponding N-aryl glycine. researchgate.net

The role of the base is critical in this transformation. A screening of various bases has shown that strong, non-nucleophilic bases are most effective in promoting the reaction.

| Entry | Base | Time (h) | Yield of NPG (%) |

|---|---|---|---|

| 1 | TEA/DIPEA | 24 | 18 |

| 2 | NaOAc | 24 | Trace |

| 3 | NaH | 9 | 75 |

| 4 | NaOH/KOH | 0.5 | 84 |

| 5 | K₂CO₃ | 11 | 82 |

| 6 | NaOMe | 12 | 25 |

The data indicates that strong bases like NaOH/KOH and K₂CO₃ provide high yields in significantly shorter reaction times compared to weaker or more sterically hindered bases. researchgate.net This supports the proposed mechanism where base-mediated deprotonation is a key step.

Computational and Theoretical Investigations of 2 Chloro N Indan 5 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 2-Chloro-N-indan-5-yl-acetamide have not been identified in the current body of scientific literature.

No dedicated Density Functional Theory (DFT) studies on the geometric and electronic properties of this compound have been published. Such studies would typically provide valuable data on the molecule's three-dimensional structure and electronic characteristics.

Hypothetical data that could be generated from such a study are presented below for illustrative purposes, but it must be emphasized that these are not based on published experimental or computational work.

Table 1: Hypothetical Geometric Parameters for this compound from a DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (Amide) | 1.24 |

| C-N (Amide) | 1.36 | |

| N-H (Amide) | 1.01 | |

| C-Cl | 1.79 | |

| **Bond Angles (°) ** | O=C-N | 123.5 |

| C-N-H | 121.0 | |

| C-C-Cl | 110.5 | |

| Dihedral Angles (°) | H-N-C=O | 180.0 |

Table 2: Hypothetical Electronic Properties for this compound from a DFT Calculation

| Property | Predicted Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.7 |

| Dipole Moment (Debye) | 3.2 |

There are no available publications detailing the use of ab initio methods for the molecular orbital analysis or to describe the bonding characteristics of this compound. These high-level computational methods would offer deep insights into the molecule's electronic behavior and the nature of its chemical bonds.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

A search of scientific databases reveals no published research that has employed Molecular Dynamics (MD) simulations to investigate the conformational landscape or intermolecular interactions of this compound. MD simulations are powerful for understanding how a molecule moves and interacts with its environment over time, which is crucial for predicting its behavior in different phases and its potential to interact with biological targets.

In Silico Prediction of Potential Reactivity and Plausible Reaction Pathways

There is a lack of specific in silico studies aimed at predicting the potential reactivity and plausible reaction pathways for this compound. The chloroacetamide moiety is a known reactive handle, susceptible to nucleophilic substitution. Computational models could predict the sites most prone to electrophilic or nucleophilic attack and map out the energy profiles of potential reactions, but this has not been specifically documented for the title compound.

Ligand-Based and Structure-Based Computational Design Approaches Utilizing the this compound Scaffold in Chemical Research

No literature is available that specifically describes the use of the this compound scaffold in either ligand-based or structure-based computational design campaigns. While the broader chloroacetamide scaffold is utilized in medicinal chemistry and materials science, the specific indan-containing derivative has not been featured as a core structure in published computational drug design or materials research efforts.

Research Applications of 2 Chloro N Indan 5 Yl Acetamide As a Synthetic Intermediate and Chemical Probe

Role of 2-Chloro-N-indan-5-yl-acetamide in the Synthesis of Complex Organic Molecules

The primary and most clearly documented application of this compound is as a foundational building block for constructing more complex molecular architectures. The presence of a reactive chlorine atom alpha to a carbonyl group makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the N-indan-5-yl-acetamide moiety into various molecular frameworks.

A significant example of its utility is in the synthesis of precursors for N-heterocyclic carbenes (NHCs). beilstein-journals.orgresearchgate.net NHCs are a class of stable carbene compounds that have become indispensable as ancillary ligands for transition metals in catalysis. beilstein-journals.org The synthesis of these ligands often begins with the preparation of their corresponding imidazolium (B1220033) or imidazolinium salt precursors.

Research has demonstrated that this compound can be reacted with a suitable nucleophile, such as an N-substituted imidazole (B134444), to generate these NHC precursors. iucr.org In a specific example, the reaction of this compound with n-butyl imidazole yields 1-butyl-3-{2-[(indan-5-yl)amino]-2-oxoethyl}-1H-imidazol-3-ium chloride. iucr.org This reaction showcases the compound's role in creating functionalized imidazolium salts, which can then be deprotonated to generate the active NHC ligand. iucr.org The indan (B1671822) moiety provides specific steric and electronic properties to the resulting ligand, which can influence the efficacy and selectivity of the catalyst it coordinates to.

Utilization of this compound as a Building Block in Medicinal Chemistry Research

The chloroacetamide functional group is a common feature in molecules designed for medicinal chemistry due to its ability to act as a versatile synthetic handle. researchgate.netnih.gov This allows for the assembly of diverse molecular libraries for biological screening.

The ability of this compound to serve as a precursor for specialized ligands is a key aspect of its application in research that bridges organic synthesis and medicinal chemistry. As detailed in the synthesis of 1-butyl-3-{2-[(indan-5-yl)amino]-2-oxoethyl}-1H-imidazol-3-ium chloride, the compound provides a straightforward route to amido-functionalized imidazolium salts. iucr.org These salts are direct precursors to N-heterocyclic carbene ligands, which are not only used in catalysis but are also explored for their own biological activities or for creating metal-based therapeutic agents.

The synthesis involves a simple nucleophilic substitution reaction where the imidazole nitrogen displaces the chlorine atom of the chloroacetamide. iucr.org This modular approach allows for variations in both the nucleophile (e.g., different substituted imidazoles) and the core structure, demonstrating the compound's utility as a versatile building block. nih.govdoaj.org

Table 1: Synthesis of an Imidazolium Salt from this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | n-butyl imidazole | Dry Acetonitrile | 353 K (80 °C) | 12 hours | 1-butyl-3-{2-[(indan-5-yl)amino]-2-oxoethyl}-1H-imidazol-3-ium chloride | 94% | iucr.org |

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a lead compound to understand how different chemical groups influence its biological activity. mdpi.comresearchgate.net This process helps in optimizing the compound's potency, selectivity, and pharmacokinetic properties.

Despite the established reactivity of the chloroacetamide group, which makes this compound a suitable candidate for creating a library of derivatives, there are no specific SAR studies documented in the public literature for this particular compound. While SAR studies have been extensively performed on other series of acetamide-containing molecules to probe their interactions with biological targets like ion channels, such a dedicated research program for derivatives of this compound has not been reported. mdpi.comresearchgate.net

Application of this compound in Agrochemical Research as a Synthetic Precursor

The chloroacetamide class of chemicals is well-known in the agrochemical industry, with many derivatives functioning as herbicides. researchgate.netacs.org These compounds often work by inhibiting specific enzymes in weeds. The general synthetic utility of N-aryl 2-chloroacetamides makes them attractive starting points for creating new potential agrochemicals. researchgate.netrsc.org

However, a review of available scientific literature and patents does not show any specific examples or mention of this compound being used as a synthetic precursor in agrochemical research. While its structural motifs are present in biologically active molecules, its direct application in the development of new pesticides or herbicides is not documented.

Role of this compound in Materials Science Research (e.g., as a monomer for specialized polymers)

In materials science, monomers containing specific functional groups are used to build polymers with desired properties. The structure of this compound, with its reactive chlorine and amide linkage, could theoretically allow it to be incorporated into polymer chains. The synthesis of an N-heterocyclic carbene precursor from this compound also provides an indirect link to materials science, as NHCs can be used to catalyze polymerization reactions. iucr.org

Nevertheless, there is currently no documented research in the available literature describing the use of this compound as a monomer for creating specialized polymers or for other applications in materials science.

Development of Advanced Analytical Methodologies for the Detection and Quantification of this compound in Research Samples

The development of reliable analytical methods is crucial for monitoring the purity of a compound and its concentration in various samples during research. For chloroacetamide derivatives, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard and powerful techniques for detection and quantification. google.comnih.gov

While no analytical methods have been specifically published for this compound, the methodologies developed for structurally related compounds provide a clear blueprint for how such an analysis would be performed. For instance, LC-MS/MS methods have been developed to detect and quantify chloroacetamide impurities in pharmaceutical substances. nih.gov These methods are known for their high sensitivity and selectivity, often capable of detecting impurities at parts-per-million (ppm) levels. A typical method would involve chromatographic separation on a C18 column followed by mass spectrometric detection using multiple reaction monitoring (MRM) mode for high specificity. google.comnih.gov

Table 2: General Parameters for Analytical Methods Used for Related Chloroacetamide Compounds

| Technique | Column Type | Detection | Typical Application | Reference |

|---|---|---|---|---|

| HPLC | Kromasil C18 | UV (210 nm) | Analysis of reaction mixtures and final products | google.com |

| LC-MS/MS | X-Select CSH C18 | Mass Spectrometry (MRM) | Quantification of trace impurities in active pharmaceutical ingredients | nih.gov |

| FT-IR, NMR, Mass Spec | N/A | N/A | Structural characterization and confirmation of synthesized derivatives | nih.govorientjchem.org |

Note: The parameters in this table are for related chloroacetamide compounds and serve as a general reference, as specific methods for this compound are not detailed in the searched literature.

Emerging Research Avenues and Future Directions for 2 Chloro N Indan 5 Yl Acetamide Studies

Development of Novel and Sustainable Synthetic Strategies for 2-Chloro-N-indan-5-yl-acetamide

The traditional synthesis of 2-chloro-N-arylacetamides often involves the use of chloroacetyl chloride, which can be hazardous. Modern synthetic chemistry is increasingly focused on developing greener and more sustainable methods. cambridgescholars.com Future research on the synthesis of this compound is expected to align with these principles, focusing on improved safety, efficiency, and environmental impact.

One promising area is the exploration of microwave-assisted synthesis . This technique has been shown to significantly accelerate reaction times and improve yields for the synthesis of related chloroacetamide derivatives, often with reduced energy consumption compared to conventional heating methods. iosrjournals.org Another avenue involves the use of eco-friendly catalysts . For instance, the use of calcinated eggshell, a waste material, as a green catalyst has been reported for the synthesis of other acetamide (B32628) derivatives, offering a cost-effective and environmentally benign alternative to traditional bases or catalysts. ijpsjournal.com

Future synthetic strategies could also focus on one-pot, multi-step protocols to enhance efficiency and reduce waste by minimizing intermediate purification steps. researchgate.net The development of continuous flow processes for the synthesis of this compound could also offer advantages in terms of safety, scalability, and process control.

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Methods for Acetamides

| Parameter | Conventional Method (e.g., Reflux in Organic Solvent) | Emerging Sustainable Method (e.g., Microwave-assisted) |

| Reaction Time | Several hours (e.g., 22-24 hrs) iosrjournals.org | Minutes to a few hours (e.g., 30-35 mins) iosrjournals.org |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires large volumes of traditional organic solvents | Can often be performed with greener solvents or in some cases, solvent-free |

| Yield | Variable, can be moderate to good | Often higher yields are reported iosrjournals.org |

| Catalyst | May require stoichiometric amounts of bases or catalysts | Can utilize catalytic amounts of green catalysts (e.g., calcinated eggshell) ijpsjournal.com |

Application of Advanced Spectroscopic and Analytical Techniques for Deeper Mechanistic Insights

While standard spectroscopic techniques like FT-IR and NMR are routinely used for the characterization of this compound and its products, advanced analytical methods can provide much deeper insights into its reaction mechanisms and molecular behavior.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to study the electronic structure, molecular orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis of this compound. researchgate.netnih.gov These computational studies can help in understanding the reactivity of the molecule, predicting reaction pathways, and interpreting spectroscopic data with greater accuracy. For instance, NBO analysis can provide detailed information about hydrogen bonding and other non-covalent interactions that can influence the compound's crystal packing and reactivity. nih.gov

In-situ reaction monitoring using techniques like ReactIR or process NMR spectroscopy can provide real-time data on reaction kinetics and the formation of transient intermediates. This can be particularly valuable for understanding the mechanisms of reactions involving the reactive chloroacetyl group. Furthermore, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to elucidate the fragmentation patterns of this compound and its derivatives, aiding in their structural identification in complex mixtures.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. acs.orgrsc.orgmdpi.com For this compound, these technologies can be applied in several key areas:

Predictive Synthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially identifying more sustainable or cost-effective pathways. acs.org

Reaction Outcome Prediction: Machine learning models can be trained on existing reaction data to predict the products and yields of new reactions involving this compound with a high degree of accuracy. This can help to prioritize experiments and reduce the number of unsuccessful reactions.

De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold with desired biological activities and physicochemical properties. mdpi.com These models can explore a vast chemical space to identify promising candidates for further synthesis and testing. For example, neural networks can be used to predict the biological activity of new acetamide derivatives based on their molecular structure. researchgate.net

Table 2: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Tool/Technique | Potential Outcome |

| Synthesis Planning | Retrosynthesis Algorithms | Identification of novel and efficient synthetic routes. |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Prediction of optimal reaction conditions (temperature, solvent, catalyst). |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of biological activity, toxicity, and physicochemical properties. bohrium.com |

| New Compound Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel this compound derivatives with desired properties. |

Exploration of Undiscovered Reactivity Patterns and Transformation Potential

The chloroacetamide group is a versatile functional handle for a wide range of chemical transformations, primarily through nucleophilic substitution of the chlorine atom. researchgate.net However, there is significant potential for discovering novel reactivity patterns for this compound.

Future research could focus on transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds at the α-position to the carbonyl group. This could open up new avenues for the synthesis of complex molecular architectures. Another area of interest is the exploration of radical-mediated reactions , which could lead to unexpected and useful transformations that are not accessible through traditional ionic pathways.

The indan (B1671822) moiety itself can also participate in various transformations. For example, C-H activation of the indan ring could be explored to introduce new functional groups. The development of intramolecular cyclization reactions , where the chloroacetamide moiety reacts with a functional group on the indan ring or a substituent, could lead to the formation of novel heterocyclic systems.

Potential for Incorporation into Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form a complex product, are highly efficient tools for generating molecular diversity. core.ac.uktcichemicals.com this compound is an excellent candidate for use in MCRs. For instance, it could potentially be used in Ugi or Passerini-type reactions, where the chloroacetamide would provide the acyl component. The development of novel MCRs involving this compound could rapidly generate libraries of structurally diverse compounds for biological screening. researchgate.netrsc.org

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules that can be used to probe biological systems and discover new drug leads. scispace.comcam.ac.uk this compound can serve as a versatile building block in DOS strategies. By systematically varying the nucleophiles that react with the chloroacetyl group and by modifying the indan scaffold, it is possible to generate a wide range of molecular frameworks from a common starting material. researchgate.netacs.org This approach is particularly powerful for exploring large areas of chemical space in the search for new bioactive compounds.

常见问题

Q. What are the standard synthetic routes for preparing 2-Chloro-N-indan-5-yl-acetamide, and what key reaction parameters influence yield?

A common method involves reacting indan-5-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions in anhydrous solvents like dichloromethane or THF . Key parameters include:

- Stoichiometric ratios : Excess chloroacetyl chloride (1.2–1.5 eq) improves acylation efficiency.

- Temperature control : Reflux at 40–60°C minimizes side reactions (e.g., hydrolysis of chloroacetyl chloride).

- Purification : Recrystallization from solvents like pet-ether or ethanol enhances purity .

Methodological optimization via TLC monitoring and stepwise quenching is critical for reproducibility .

Q. How can researchers confirm the purity and identity of synthesized this compound?

- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, while HPLC (C18 column, acetonitrile/water) quantifies purity .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms structural integrity (e.g., acetamide CH₂Cl peak at δ 4.1–4.3 ppm, indan aromatic protons at δ 6.8–7.2 ppm) .

- FT-IR : Validates amide C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) bonds .

- Elemental analysis : Matches experimental vs. theoretical C, H, N, Cl percentages .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

- Crystal growth : Slow evaporation from DMSO/ethanol yields diffraction-quality crystals.

- Data collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL refines structures, revealing:

Q. What strategies are effective in optimizing reaction conditions for chloroacetamide derivatives to address conflicting literature data?

- DoE (Design of Experiments) : Systematically varies parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions .

- Kinetic studies : Monitor reaction progress via in-situ FT-IR or NMR to resolve discrepancies in reported rates.

- Side-product analysis : LC-MS identifies byproducts (e.g., hydrolyzed acids or dimerization species), guiding solvent/base selection .

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) in biological systems?

- Scaffold modification : Introduce substituents (e.g., halogens, methoxy groups) at the indan 4- or 6-positions to modulate electronic effects .

- Bioisosteric replacement : Replace the chloro group with trifluoromethyl or cyano groups to enhance metabolic stability .

- In vitro assays : Test analogs for target binding (e.g., enzyme inhibition) or cytotoxicity, correlating activity with Hammett σ values or LogP .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting spectroscopic data for chloroacetamide derivatives?

- NMR solvent effects : Polar solvents (DMSO-d₆) may shift amide proton peaks vs. CDCl₃ .

- Dynamic effects : Rotameric equilibria in solution can split signals; variable-temperature NMR clarifies conformational mobility .

- Cross-validation : Combine XRD (definitive bond lengths/angles) with DFT calculations (e.g., Gaussian at B3LYP/6-31G*) to validate spectral assignments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。